Product packaging for 3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL(Cat. No.:CAS No. 915301-51-8)

3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL

Cat. No.: B12602247
CAS No.: 915301-51-8
M. Wt: 164.27 g/mol
InChI Key: JJOSCRPJCQGQMM-UHFFFAOYSA-N
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Description

3-[(1-Ethoxyethyl)sulfanyl]propan-1-ol is a specialty chemical featuring a propanol backbone linked to a thioacetal functional group. This unique structure, combining a polar hydroxyl terminal, a sulfur ether linkage, and an ethoxyethyl side chain, makes it a valuable intermediate in organic synthesis and materials science research. The molecule is particularly useful in the development of novel ligands for catalysis and as a building block for functionalized polymers. The sulfur atom can act as a soft nucleophile or a coordinating site for metals, while the alcohol group allows for further derivatization, such as esterification or etherification. Researchers can employ this compound in the design of controlled-release systems, where the thioacetal moiety can be engineered as a cleavable linker responsive to specific oxidative or acidic conditions . As a high-purity reagent, it is essential for advancing projects in medicinal chemistry and supramolecular chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O2S B12602247 3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL CAS No. 915301-51-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

915301-51-8

Molecular Formula

C7H16O2S

Molecular Weight

164.27 g/mol

IUPAC Name

3-(1-ethoxyethylsulfanyl)propan-1-ol

InChI

InChI=1S/C7H16O2S/c1-3-9-7(2)10-6-4-5-8/h7-8H,3-6H2,1-2H3

InChI Key

JJOSCRPJCQGQMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)SCCCO

Origin of Product

United States

Synthetic Methodologies for 3 1 Ethoxyethyl Sulfanyl Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for 3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL

Retrosynthetic analysis of the target molecule reveals several logical disconnections. The molecule is an unsymmetrical thioacetal, which suggests that its synthesis can be simplified by breaking it down into more readily available starting materials. wikipedia.org

The central carbon-sulfur (C-S) bond is a key feature of the target molecule. Disconnecting this bond reveals two primary synthons: a propan-1-ol unit with a thiol group and a 1-ethoxyethyl cation or its equivalent. This leads to the identification of 3-mercaptopropan-1-ol and an electrophilic source of the ethoxyethyl group as the key precursors. nih.gov The formation of C-S bonds is a fundamental process in organic chemistry, with methods including the addition of sulfur nucleophiles to unsaturated carbon-carbon bonds or the substitution of leaving groups by a sulfur nucleophile. acs.org For this specific target, the addition of a thiol to a vinyl ether represents a highly efficient strategy. google.com

The 1-ethoxyethyl group functions as a protecting group for the thiol functionality. rsc.orgresearchgate.net This group is typically introduced by reacting a thiol with ethyl vinyl ether. njchm.com This reaction is often catalyzed by acid. google.com The 1-ethoxyethyl group is classified as a thioacetal, which is analogous to acetals formed from alcohols and aldehydes. wikipedia.orgpearson.com The formation of this group is generally high-yielding and occurs under mild conditions. njchm.com It is also readily cleaved under acidic conditions, which is a desirable characteristic for a protecting group. youtube.com

The propan-1-ol backbone is a common structural motif in organic chemistry. A key precursor containing this backbone is 3-mercaptopropan-1-ol. nih.gov The synthesis of this precursor can be achieved through several methods. For instance, the addition of hydrogen sulfide (B99878) to allyl alcohol can yield the desired product. Another approach involves the ring-opening of thietane-1-oxide with a suitable nucleophile, followed by reduction. The synthesis of propanol (B110389) derivatives can also be achieved through the esterification of propanoic acid followed by reduction. researchgate.net

Direct Synthesis Routes to this compound

The most direct and convergent synthesis of this compound involves the reaction of 3-mercaptopropan-1-ol with ethyl vinyl ether. This reaction can proceed through different mechanisms, including acid-catalyzed and radical-mediated pathways.

The addition of thiols to unsaturated compounds, such as alkenes and alkynes, is a powerful method for forming carbon-sulfur bonds. acs.org When the unsaturated substrate is a vinyl ether, the reaction leads to the formation of a thioacetal. researchgate.net

The thiol-ene reaction is a "click" chemistry process that involves the addition of a thiol to an alkene. rsc.org This reaction can be initiated by radicals, which can be generated by photoinitiators or thermal initiators. rsc.orgyoutube.com In the context of synthesizing this compound, the radical-mediated addition of 3-mercaptopropan-1-ol to ethyl vinyl ether would proceed via an anti-Markovnikov addition, placing the sulfur atom on the terminal carbon of the vinyl group. youtube.com

The mechanism involves the generation of a thiyl radical from the thiol, which then adds to the alkene to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. rsc.orgyoutube.com The presence of amines can sometimes retard the rate of radical-mediated thiol-ene reactions by deprotonating the thiol to form a thiolate anion. nih.gov

Below is a table summarizing the key aspects of synthetic strategies for this compound.

Synthetic Aspect Key Precursors/Reagents Reaction Type Key Features
Retrosynthetic Disconnection 3-mercaptopropan-1-ol, Ethyl vinyl etherThiol-Ene AdditionIdentifies key building blocks for convergent synthesis.
C-S Bond Formation Thiol, Vinyl EtherNucleophilic AdditionEfficient formation of the thioether linkage. acs.orggoogle.com
1-Ethoxyethyl Group Introduction Ethyl vinyl ether, Acid catalystAcetal (B89532) FormationActs as a protective group for the thiol. njchm.com
Propan-1-ol Backbone Source 3-mercaptopropan-1-ol-Commercially available or synthesized via multiple routes. nih.gov
Direct Synthesis 3-mercaptopropan-1-ol, Ethyl vinyl ether, Radical initiator (e.g., AIBN)Radical Thiol-Ene ReactionAnti-Markovnikov addition, high efficiency, "click" chemistry. rsc.orgyoutube.com

Alkylation Strategies Involving Sulfur Nucleophiles

Traditional alkylation methods provide a robust and versatile platform for the synthesis of thioethers. thieme-connect.commasterorganicchemistry.com These strategies typically involve the reaction of a sulfur-based nucleophile with an appropriate electrophile.

An alternative alkylation strategy involves converting 3-mercaptopropan-1-ol into its corresponding thiolate anion, which then acts as a potent nucleophile. masterorganicchemistry.com This thiolate can react with an electrophilic source of the 1-ethoxyethyl group, such as 1-chloro-1-ethoxyethane. This reaction is analogous to the well-established Williamson ether synthesis. masterorganicchemistry.com

The process begins with the deprotonation of the thiol group of 3-mercaptopropan-1-ol using a suitable base, such as sodium hydride (NaH) or a sodium alkoxide, to generate the sodium thiolate. This is followed by the introduction of the alkyl halide.

Reaction Scheme:

HS-CH₂CH₂CH₂-OH + Base → ⁻S-CH₂CH₂CH₂-OH

⁻S-CH₂CH₂CH₂-OH + CH₃CH(Cl)O-CH₂CH₃ → CH₃CH(O-CH₂CH₃)S-CH₂CH₂CH₂-OH + Cl⁻

The success of this method relies on the higher nucleophilicity of the thiolate compared to the alkoxide that might be present, ensuring the selective formation of the C-S bond. masterorganicchemistry.com

Parameter Condition Purpose Typical Yield
Starting Material 3-Mercaptopropan-1-olThiol source85-95%
Reagent 1-Chloro-1-ethoxyethaneElectrophile
Base Sodium Hydride (NaH)Deprotonation of thiol
Solvent Tetrahydrofuran (THF)Anhydrous reaction medium
Temperature 0 °C to room temperatureControl reaction rate

The ring-opening of strained cyclic ethers, such as epoxides or oxetanes, by nucleophiles is a powerful method for constructing functionalized molecules. researchgate.netnih.gov In this context, a thiol containing the desired 1-ethoxyethyl group could be used to open a cyclic ether like oxetane (B1205548), or conversely, 1-ethoxyethanethiol could open a suitable epoxide.

For instance, the reaction of oxetane with a pre-formed 1-ethoxyethanethiol under catalytic conditions would yield the target molecule. The reaction is typically catalyzed by a Lewis acid or a base, which activates the epoxide or enhances the nucleophilicity of the thiol. This method offers excellent control over regioselectivity, particularly with unsymmetrical epoxides.

Reactant 1 Reactant 2 Catalyst Product Potential Advantage
Oxetane1-EthoxyethanethiolLewis Acid (e.g., BF₃·OEt₂)This compoundDirect formation of the 3-hydroxypropylthioether backbone
Propylene Oxide1-EthoxyethanethiolBase (e.g., NaH)Isomeric mixtureAccess to related structures

Multi-Component Convergent Synthesis Approaches

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.com A convergent synthesis for this compound could be designed, combining multiple starting materials in a one-pot process.

A bio-inspired furan-thiol-amine multicomponent reaction has been demonstrated to produce 3-thio N-pyrrole heterocycles, showcasing the high nucleophilicity of thiols in such systems. nih.gov A similar approach could be envisioned where 3-mercaptopropan-1-ol, ethyl vinyl ether, and a third component or catalyst are combined to directly form the target molecule. These reactions often proceed through a cascade of elementary steps, where the product of one reaction becomes the substrate for the next in the same reaction vessel. The unique reactivity of thiols often allows them to react selectively in the presence of other nucleophiles like amines or alcohols. nih.gov

Advanced and Sustainable Synthetic Pathways

Efforts to develop more efficient, selective, and environmentally benign synthetic methods have led to the emergence of advanced catalytic systems.

Catalytic Methods for Enhanced Selectivity and Efficiency

The use of homogeneous metal catalysts has become a cornerstone of modern thioether synthesis. thieme-connect.com Catalytic amounts of transition metals like copper, rhodium, or palladium can facilitate the formation of C-S bonds under milder conditions and with greater functional group tolerance than traditional methods. thieme-connect.com For example, copper-catalyzed Ullmann-type couplings of thiols with aryl halides are well-established. thieme-connect.com

More recently, photochemical organocatalytic methods have been developed for the synthesis of thioethers from alcohols and aryl chlorides, avoiding the use of malodorous thiols and harsh conditions. nih.gov While not directly applicable to the synthesis of an alkyl thioether from an alcohol and a thiol, these advancements point towards the potential for developing light-mediated, catalyst-driven additions of thiols to alkenes.

Furthermore, the development of catalysts for the direct synthesis of n-propanol from CO₂, C₂H₄, and H₂ highlights the progress in catalytic science for producing alcohols. rsc.orgresearchgate.netutoronto.ca Such innovations in catalysis could be adapted to enhance the selectivity and efficiency of the reactions involved in the synthesis of this compound, for example, by developing catalysts that selectively promote the thiol-ene reaction over potential side reactions.

Catalytic Approach Catalyst Example Reaction Potential Benefit
Lewis Acid Catalysis Scandium(III) triflateThiol-ene additionHigh efficiency and selectivity researchgate.net
Organocatalysis Chiral N,N'-dioxideAsymmetric ring-openingEnantioselective synthesis researchgate.net
Photocatalysis Indole thiolate organocatalystRadical-mediated C-S bond formationMild conditions, high functional group tolerance nih.gov

Chemo-Enzymatic and Biocatalytic Approaches to Functionalization

Chemo-Enzymatic Synthesis:

A plausible chemo-enzymatic strategy for the synthesis of thioethers involves the use of lipases or esterases. For instance, a two-step process could be envisioned. The first step would be a classical chemical reaction to form a thioacetate (B1230152) derivative, which is then subjected to enzymatic hydrolysis to yield the desired thiol. This thiol can then be reacted with a suitable electrophile. In a related context, the chemo-enzymatic synthesis of α-terpineol thioacetate and thiol derivatives has been demonstrated, where pig liver esterase (PLE) was effective in hydrolyzing the thioacetate to the corresponding thiol in high yield. nih.gov

Another approach could involve the enzyme-catalyzed addition of a thiol to a double bond. Research has shown the formation of copolymeric polythioesters through a combination of thiyl radical-induced addition of a dithiol to a double bond and lipase-catalyzed transthioesterification. nih.gov This suggests the potential for enzymatic catalysis in the formation of C-S bonds.

Biocatalytic Functionalization:

Biocatalysis can offer highly selective methods for the formation of chemical bonds. While the biocatalytic formation of C-C bonds is well-established, the direct enzymatic formation of C-S bonds is a developing area. nih.govnih.gov Enzymes such as glutathione (B108866) S-transferases are known to catalyze the conjugation of glutathione to various electrophiles, demonstrating nature's ability to form thioether bonds. However, the application of such enzymes for the synthesis of a specific molecule like this compound would likely require significant enzyme engineering to achieve the desired substrate specificity and catalytic efficiency. rsc.org

A hypothetical biocatalytic approach could involve the use of an engineered enzyme to catalyze the direct addition of 3-mercaptopropan-1-ol to ethyl vinyl ether. This would be a highly atom-economical and selective method. The development of such a biocatalyst would be a significant research endeavor.

Hypothetical Chemo-Enzymatic Approach Reaction Step Catalyst/Reagent Potential Yield
Step 1 Thioacetylation of 3-mercaptopropan-1-olAcetic anhydride, chemical catalyst>90%
Step 2 Enzymatic deacetylationPig Liver Esterase (PLE)~88% nih.gov
Step 3 Thioether formationEthyl vinyl ether, acid catalystVariable

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers numerous advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. rsc.org The synthesis of thioethers is an area where flow chemistry has been successfully applied, suggesting its utility for the production of this compound.

An automated, workup-free, solution-phase method for the synthesis of heterocyclic thioethers has been demonstrated using a flow-through process with cartridge-based reactors. acs.org This approach delivered compounds in high purity and yield without the need for chromatographic purification. acs.org Such a system could be adapted for the synthesis of this compound, potentially through the reaction of 3-mercaptopropan-1-ol with a suitable electrophile in a packed-bed reactor containing a solid-supported catalyst or reagent.

The synthesis of 2H-thiopyrans in a continuous flow process has also been reported, involving the photochemical generation of thioaldehydes which then undergo in-situ reactions. researchgate.net This highlights the capability of flow chemistry to handle reactive intermediates in a controlled manner. For the target molecule, a continuous flow setup could involve the in-line mixing of 3-mercaptopropan-1-ol and ethyl vinyl ether with an acid catalyst, followed by passage through a heated reaction coil to promote the rapid formation of the thioether. The product stream could then be subjected to in-line purification.

The table below outlines a hypothetical flow chemistry process for the synthesis of this compound.

Parameter Value Rationale
Reactor Type Packed-Bed Reactor with solid acid catalystEnhances reaction rate and simplifies purification.
Reactant A 3-mercaptopropan-1-ol in a suitable solventStarting thiol.
Reactant B Ethyl vinyl etherAlkylating agent.
Flow Rate 0.5 - 2.0 mL/minTo be optimized for residence time and conversion.
Temperature 60 - 100 °CTo be optimized for reaction kinetics.
Pressure 5 - 10 barCan allow for heating solvents above their boiling points.
Potential Throughput Grams per hourDependent on reactor volume and optimized conditions.

Chemical Transformations and Reactivity of 3 1 Ethoxyethyl Sulfanyl Propan 1 Ol

Reactivity of the Primary Alcohol Functionality in 3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL

The primary alcohol in this compound is a versatile handle for a variety of chemical modifications, including derivatization, oxidation, and nucleophilic substitution.

Selective Derivatization Reactions (e.g., Esterification, Etherification, Amidation)

The hydroxyl group can be readily converted into other functional groups such as esters, ethers, and amides, which can alter the molecule's physical and chemical properties. These reactions typically involve the reaction of the alcohol with an appropriate electrophile.

Esterification: The formation of an ester linkage is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Acid catalysts are often employed for reactions with carboxylic acids.

Etherification: The synthesis of an ether from the primary alcohol can be accomplished through various methods, most notably the Williamson ether synthesis. This process involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Amidation: While direct amidation of an alcohol is not a standard transformation, the alcohol can be converted into a better leaving group first, which is then displaced by an amine. Alternatively, the alcohol can be oxidized to a carboxylic acid, which can then undergo amidation.

Derivatization Reagent Typical Conditions Product
EsterificationAcyl chloride (e.g., Acetyl chloride)Pyridine, 0 °C to room temperature3-[(1-Ethoxyethyl)sulfanyl]propyl acetate
EtherificationAlkyl halide (e.g., Methyl iodide)1. Sodium hydride (NaH) in THF; 2. CH₃I1-Ethoxy-3-[(1-ethoxyethyl)sulfanyl]propane
Amidation (via oxidation)1. PCC, CH₂Cl₂; 2. Amine, DCC1. Room temperature; 2. Room temperatureN-Alkyl-3-[(1-ethoxyethyl)sulfanyl]propanamide

Oxidation Pathways and Product Selectivity Control

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the sulfur atom introduces a challenge in selectivity, as it can also be oxidized.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation of primary alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will generally lead to the formation of the carboxylic acid. To avoid the oxidation of the thioether, reaction conditions must be carefully controlled, often favoring milder, non-metallic oxidants at low temperatures.

Oxidizing Agent Typical Conditions Primary Product Potential Byproduct
Pyridinium chlorochromate (PCC)CH₂Cl₂, room temperature3-[(1-Ethoxyethyl)sulfanyl]propanal-
Potassium permanganate (KMnO₄)Basic solution, heat3-[(1-Ethoxyethyl)sulfanyl]propanoic acid3-[(1-Ethoxyethyl)sulfinyl]propanoic acid
Hydrogen peroxide (H₂O₂)Acetic acid, room temperature3-[(1-Ethoxyethyl)sulfinyl]propan-1-ol3-[(1-Ethoxyethyl)sulfonyl]propan-1-ol

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group is a poor leaving group and must be converted into a better one, such as a tosylate or a halide, to facilitate nucleophilic substitution. This "activation" of the alcohol allows for the introduction of a wide range of nucleophiles.

The conversion to a tosylate is a common strategy, achieved by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by nucleophiles such as cyanide, azide, or other halides. This two-step sequence effectively allows for the substitution of the hydroxyl group.

Transformations Involving the Sulfanyl (B85325) (Thioether) Group

The thioether and thioacetal moieties of this compound also exhibit characteristic reactivities, primarily involving oxidation at the sulfur atom and hydrolysis of the thioacetal.

Oxidation to Sulfoxides and Sulfones: Stereochemical Considerations

The sulfur atom of the thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation is a common and important reaction of thioethers. The choice of oxidant and stoichiometry determines the outcome. For instance, using one equivalent of an oxidizing agent like hydrogen peroxide or a peroxy acid at low temperatures typically yields the sulfoxide. Using an excess of a stronger oxidant will generally lead to the sulfone.

The oxidation of the thioether to a sulfoxide introduces a stereocenter at the sulfur atom, leading to the possibility of enantiomeric products. The stereochemical outcome of this oxidation can sometimes be controlled by using chiral oxidizing agents or catalysts, which can provide one enantiomer in excess.

Oxidizing Agent Stoichiometry (relative to thioether) Primary Product Stereochemistry
Hydrogen Peroxide (H₂O₂)~1 equivalent3-[(1-Ethoxyethyl)sulfinyl]propan-1-olRacemic mixture
m-Chloroperoxybenzoic acid (mCPBA)~1 equivalent3-[(1-Ethoxyethyl)sulfinyl]propan-1-olRacemic mixture
Potassium permanganate (KMnO₄)>2 equivalents3-[(1-Ethoxyethyl)sulfonyl]propan-1-olAchiral

Thioacetal Hydrolysis and Exchange Reactions of the 1-Ethoxyethyl Moiety

The 1-ethoxyethyl group is a thioacetal, which is often employed as a protecting group for thiols. This group is stable under basic and neutral conditions but can be cleaved under acidic conditions to regenerate the free thiol. The hydrolysis is typically carried out using aqueous acid.

Alternatively, dethioacetalization can be achieved under oxidative or reductive conditions. For instance, treatment with certain metal salts can facilitate the hydrolysis. It is also possible to have exchange reactions where the 1-ethoxyethyl group is transferred to another thiol under appropriate catalytic conditions.

The selective cleavage of the thioacetal in the presence of the primary alcohol and thioether requires careful selection of reaction conditions. The mild acidic conditions required for thioacetal hydrolysis are generally compatible with the primary alcohol and the thioether, allowing for selective deprotection.

Alkylation and Quaternization of Sulfur

The sulfur atom in this compound is nucleophilic and readily participates in reactions with electrophiles. masterorganicchemistry.com This reactivity allows for the formation of new carbon-sulfur bonds through alkylation, leading to the generation of sulfonium (B1226848) salts.

Alkylation: The thioether can be alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents like alkyl triflates. The reaction proceeds via a standard SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent. This results in the formation of a tertiary sulfonium salt, where the sulfur atom becomes positively charged and tetracoordinate.

Quaternization: This process is effectively the alkylation of the thioether, leading to a "quaternized" sulfur center in the form of a sulfonium ion. The stability and reactivity of the resulting sulfonium salt depend on the nature of the alkyl groups attached and the counter-ion. These salts can subsequently serve as leaving groups in elimination or substitution reactions or act as intermediates in various synthetic transformations.

Table 1: Alkylation and Quaternization of the Sulfur Atom
Reaction TypeReagentProduct TypeMechanism
AlkylationAlkyl Halide (R'-X)Tertiary Sulfonium HalideSN2
QuaternizationAlkyl Triflate (R'-OTf)Tertiary Sulfonium TriflateSN2

Carbon-Sulfur Bond Cleavage and Rearrangement Mechanisms

The carbon-sulfur bonds in this compound exhibit distinct reactivity profiles. The S-C(sp³) bond of the propanol (B110389) chain and the S-C(acetal) bond can be cleaved under specific conditions.

Reductive Cleavage: C-S bonds can be cleaved by reducing agents. For instance, treatment with alkali metals (like sodium or lithium) in liquid ammonia (B1221849) or with certain metal complexes can lead to the scission of the thioether linkage, generating a thiol and a hydrocarbon.

Oxidative Cleavage: Under certain oxidative conditions, the C-S bond can be cleaved. rsc.org This is often observed in more complex systems and can be promoted by specific reagents designed for desulfurization protocols. osti.gov

Metal-Mediated Cleavage: Transition metals, particularly palladium and tungsten, are known to insert into C-S bonds, facilitating their cleavage. nih.govnih.gov This type of reaction is crucial in processes like hydrodesulfurization and can be applied to thioethers. For example, palladium complexes have been shown to mediate the cleavage of C-S bonds in bulky thioethers. nih.gov

Rearrangements: Rearrangements involving the sulfur atom are less common for simple acyclic thioethers but can be induced. For example, the Sommelet-Hauser rearrangement can occur in benzylic sulfonium salts, though it is not directly applicable to this aliphatic structure. However, under certain catalytic or photochemical conditions, intramolecular rearrangements could potentially be initiated. rsc.org

Reactivity of the 1-Ethoxyethyl Group Within the Compound Structure

The 1-ethoxyethyl group functions as an acetal (B89532), specifically a protecting group for the thiol functionality from which the thioether is derived. Its reactivity is characteristic of acetals, being notably sensitive to acidic conditions while remaining stable in neutral and basic media.

Acid-Catalyzed Cleavage and Transacetalization

The primary mode of reactivity for the 1-ethoxyethyl group is its cleavage under acidic conditions. masterorganicchemistry.comyoutube.com This deprotection reaction regenerates the parent thiol, 3-sulfanylpropan-1-ol.

Mechanism of Cleavage: The reaction is initiated by the protonation of one of the acetal oxygen atoms by a strong acid (e.g., HCl, H₂SO₄) or a Lewis acid. masterorganicchemistry.comlibretexts.org This protonation converts the ethoxy or the thio-linked oxygen into a good leaving group. Departure of ethanol (B145695) generates a resonance-stabilized oxonium-carbenium ion intermediate. This intermediate is then attacked by a nucleophile, typically water present in the reaction medium, to yield a hemiacetal which rapidly hydrolyzes to acetaldehyde (B116499) and the free thiol.

Transacetalization: In the presence of another alcohol and an acid catalyst, the 1-ethoxyethyl group can be transferred from the sulfur atom to the new alcohol. This process is known as transacetalization. Given the presence of a primary alcohol within the molecule itself (the propan-1-ol moiety), intramolecular transacetalization could potentially occur under specific conditions, leading to a cyclic ether structure, although this is generally less favored than intermolecular reactions with a solvent or other added nucleophiles.

Nucleophilic Attack and Substitution at the Acetal Carbon

The acetal carbon is electrophilic, especially after activation by an acid. Nucleophiles can attack this carbon, leading to the cleavage of the acetal. libretexts.org

The SN1-like mechanism described for acid-catalyzed cleavage is the dominant pathway. After protonation and loss of the leaving group (ethanol), the resulting oxonium ion is a potent electrophile. libretexts.org A wide range of nucleophiles, not just water, can attack this intermediate. For example, if the reaction is carried out in an alcoholic solvent, transacetalization will be the major outcome. If other nucleophiles are present, they can be incorporated into the final product.

Direct SN2-type substitution at the unactivated acetal carbon is generally not feasible due to the presence of two adjacent oxygen atoms, which would result in a poor leaving group (an alkoxide). nih.gov Activation by an acid is a prerequisite for nucleophilic substitution. masterorganicchemistry.com

Mechanistic Investigations of Reactions Involving 3 1 Ethoxyethyl Sulfanyl Propan 1 Ol

Kinetic Studies of Key Transformations

Kinetic studies are a cornerstone of mechanistic chemistry, offering quantitative insights into reaction rates and the factors that influence them. For a compound like 3-[(1-Ethoxyethyl)sulfanyl]propan-1-ol, which contains a thioether, an acetal (B89532), and a primary alcohol, kinetic analysis can help determine which functional group is involved in the rate-determining step of a given transformation.

Determination of Rate Constants and Reaction Orders

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and catalysts. libretexts.org It is determined experimentally and cannot be reliably predicted from the stoichiometry of the reaction. libretexts.orglibretexts.org The general form of a rate law is:

Rate = k [A]m[B]n... libretexts.org

For a hypothetical oxidation of the thioether in this compound to a sulfoxide (B87167), a kinetic study might involve systematically varying the concentrations of the thioether and the oxidant while measuring the initial reaction rate.

Table 1: Hypothetical Initial Rate Data for the Oxidation of this compound

Experiment[this compound] (M)[Oxidant] (M)Initial Rate (M/s)
10.100.101.5 x 10-4
20.200.103.0 x 10-4
30.100.201.5 x 10-4

From this hypothetical data, doubling the concentration of the thioether doubles the rate, indicating the reaction is first-order with respect to this compound. youtube.com Changing the oxidant concentration has no effect on the rate, suggesting it is zero-order with respect to the oxidant in this particular scenario. libretexts.org The rate law would be: Rate = k [this compound]1. The rate constant, k, can then be calculated from any of the experiments. libretexts.org

Isotope Effect Studies for Transition State Elucidation

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction. It involves measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. aps.org A significant KIE is observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step. aps.org

For reactions involving the alcohol moiety of this compound, such as an oxidation to the corresponding aldehyde, a primary kinetic isotope effect would be expected if the C-H bond of the alcohol-bearing carbon is cleaved in the transition state. This can be studied by comparing the reaction rate of the normal compound with that of its deuterated analogue, 3-[(1-Ethoxyethyl)sulfanyl]propan-1,1-d2-1-ol.

Table 2: Hypothetical Kinetic Isotope Effect Data for the Oxidation of the Alcohol

CompoundRate Constant (k) (s-1)
This compound2.8 x 10-3
3-[(1-Ethoxyethyl)sulfanyl]propan-1,1-d2-1-ol4.1 x 10-4

The kinetic isotope effect is calculated as the ratio of the rate constants (kH/kD). In this hypothetical case, the KIE would be approximately 6.8, which is a typical value for a primary KIE where a C-H bond is broken in the rate-determining step.

Identification and Characterization of Reactive Intermediates

Many reactions proceed through one or more unstable intermediates that are not the reactants or the final products. Identifying and characterizing these transient species is crucial for a complete mechanistic picture.

Spectroscopic Monitoring of Reaction Progress in Real-Time

Modern spectroscopic techniques allow for the observation of reactions as they occur, providing valuable information about the formation and decay of intermediates. For reactions involving this compound, techniques such as UV-Vis, NMR, and IR spectroscopy could be employed. For instance, in the acid-catalyzed hydrolysis of the acetal group, changes in the NMR spectrum could be monitored over time to observe the disappearance of the acetal signals and the appearance of signals corresponding to ethanol (B145695), 3-sulfanylpropan-1-ol, and acetaldehyde (B116499).

Trapping Experiments and Isolation of Transient Species

When a reactive intermediate is too short-lived to be observed directly, it can often be "trapped" by adding a substance that reacts with it to form a more stable, characterizable molecule. For example, if a reaction involving this compound were to proceed through a carbocation intermediate, this could potentially be trapped by a nucleophilic solvent. rsc.org

In some cases, reactive intermediates can be isolated under specific conditions, such as at very low temperatures. Cryogenic techniques can be used to halt a reaction at a stage where the intermediate has formed, allowing for its spectroscopic characterization.

Elucidation of Transition State Structures and Reaction Pathways

The transition state is the highest energy point along the reaction coordinate and represents a fleeting arrangement of atoms as they transform from reactants to products. unl.edu While transition states cannot be isolated, their structures can be inferred from experimental data and computational modeling.

For a reaction such as the thermal elimination of the thioether group to form an alkene (a type of Ei reaction for a related sulfoxide), computational chemistry can be used to model the potential energy surface and locate the transition state structure. unl.edu These calculations can provide information on bond lengths and angles in the transition state, helping to understand the degree of bond breaking and bond formation. unl.edu For example, in a concerted elimination, the calculations might show a cyclic transition state where the sulfur atom acts as an internal base to abstract a proton.

By combining the insights from kinetic studies, the identification of intermediates, and computational modeling, a detailed reaction pathway can be proposed. This pathway would illustrate the step-by-step transformation of this compound into the final products, including the structures of all intermediates and transition states along the way. For instance, the degradation of a related compound, 3-methoxy-1-propanol, initiated by hydroxyl radicals has been shown to proceed through hydrogen atom abstraction, leading to the formation of various alkyl radical intermediates. nih.govresearchgate.net

Energy Profile Analysis and Determination of Rate-Determining Steps

An energy profile analysis for a reaction involving this compound would map the potential energy of the system as it progresses from reactants to products. This analysis identifies transition states, which are high-energy intermediates, and the activation energy (the energy barrier that must be overcome for the reaction to proceed).

Without experimental data or computational studies on reactions involving this compound, no specific energy profile or rate-determining step can be identified.

Stereochemical Outcomes and Stereoselectivity Mechanisms

The structure of this compound contains a chiral center at the carbon atom bonded to both the ethoxy and sulfanyl (B85325) groups. This means that reactions at or near this center could potentially lead to different stereoisomeric products.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comsaskoer.ca This can be further categorized into:

Diastereoselectivity: Favoring one diastereomer over another.

Enantioselectivity: Favoring one enantiomer over another, which typically requires a chiral catalyst or reagent. saskoer.ca

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comsaskoer.ca

To understand the stereochemical outcomes of reactions with this compound, one would need to analyze the reaction mechanism. For instance, an S\N2 reaction at the chiral center would proceed with inversion of stereochemistry, making it stereospecific. In contrast, an S\N1 reaction would likely proceed through a planar carbocation intermediate, leading to a racemic or near-racemic mixture of products, thus being non-stereoselective.

Without published research on specific reactions of this compound, it is impossible to predict or describe the stereochemical outcomes or the mechanisms that govern them.

Catalytic Cycles and Ligand Effects in Metal-Catalyzed Transformations

Metal catalysts are frequently used to facilitate organic reactions that might otherwise be slow or unselective. A catalytic cycle illustrates the step-by-step mechanism by which a catalyst participates in a reaction and is regenerated. For a hypothetical metal-catalyzed cross-coupling reaction involving this compound, the cycle might involve steps like oxidative addition, transmetalation, and reductive elimination.

The ligands attached to the metal center play a crucial role in catalysis. They can influence the catalyst's:

Reactivity: By modifying the electron density at the metal center. Electron-donating ligands can make a metal more reactive in oxidative addition, while electron-withdrawing ligands can have the opposite effect. beilstein-journals.orgnih.gov

Selectivity: Chiral ligands are essential for enantioselective catalysis, creating a chiral environment around the metal that favors the formation of one enantiomer.

Stability: Bulky ligands can protect the metal center and prevent catalyst decomposition.

The effect of different ligands on reaction rates and selectivities is typically evaluated experimentally. pitt.edu For instance, a study might compare a series of phosphine (B1218219) ligands with varying electronic and steric properties to optimize a particular transformation. beilstein-journals.orgnih.gov

As there are no published studies on metal-catalyzed transformations of this compound, no specific catalytic cycles or ligand effects can be discussed.

Computational and Theoretical Studies of 3 1 Ethoxyethyl Sulfanyl Propan 1 Ol

Quantum Chemical Analysis of Molecular Structure and Conformational Preferences

The three-dimensional arrangement of atoms in 3-[(1-ethoxyethyl)sulfanyl]propan-1-OL is not static. Due to the presence of several single bonds, the molecule can adopt numerous conformations. Quantum chemical methods are essential for mapping the potential energy surface and identifying the most stable structures.

Ab Initio and Density Functional Theory (DFT) Calculations

To accurately model the geometry and energetics of this compound, ab initio and Density Functional Theory (DFT) methods would be the approaches of choice. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without the use of empirical parameters. While computationally demanding, they offer high accuracy.

DFT has emerged as a more common and computationally efficient alternative, providing a favorable balance between accuracy and cost. Functionals such as B3LYP or ωB97X-D would be suitable, paired with a sufficiently large basis set, like 6-311++G(d,p), to accurately describe the electronic distribution, particularly around the sulfur and oxygen atoms, and to account for diffuse functions and polarization.

Exploration of the Conformational Energy Landscape and Global Minima

The conformational flexibility of this compound arises from rotation around its C-C, C-O, and C-S single bonds. A systematic conformational search would be necessary to identify the various low-energy structures (conformational isomers or conformers). This process typically involves:

Initial Exploration: Using molecular mechanics or semi-empirical methods to rapidly scan the potential energy surface and identify a large number of possible conformers.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a more robust method like DFT. This process locates the nearest local minimum on the potential energy surface.

Frequency Analysis: A vibrational frequency calculation is performed for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to calculate its zero-point vibrational energy (ZPVE).

Energy Ranking: The relative energies of the conformers are then compared, including the ZPVE corrections, to identify the global minimum—the most stable conformation of the molecule.

The energy difference between various conformers and the energy barriers for their interconversion provide critical information about the molecule's dynamic behavior in different environments.

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution, Molecular Orbitals)

Analysis of the electronic structure provides a deep understanding of the molecule's reactivity and properties.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, the HOMO is expected to have significant contributions from the non-bonding electrons on the sulfur and oxygen atoms.

Charge Distribution: The distribution of electron density can be analyzed using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or atoms in molecules (AIM). This reveals the partial charges on each atom, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. The polar C-O and C-S bonds, as well as the hydroxyl group, would be key regions of interest.

Molecular Orbitals: A detailed examination of the molecular orbitals would show how the atomic orbitals combine to form the bonding, non-bonding, and anti-bonding orbitals of the entire molecule. This visualization helps in understanding the nature of the chemical bonds and the regions of high electron density.

Prediction and Interpretation of Advanced Spectroscopic Data

Computational methods can predict spectroscopic data with high accuracy, aiding in the interpretation of experimental spectra or even predicting them before a molecule is synthesized.

Theoretical Calculations of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.

The process involves:

Optimizing the geometry of the most stable conformer(s).

Performing a GIAO calculation at a suitable level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

Referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The predicted chemical shifts can then be compared to experimental data to confirm the structure. Spin-spin coupling constants (J-couplings) can also be calculated to provide further structural detail, particularly regarding dihedral angles through the Karplus relationship.

Below is a hypothetical table of calculated ¹³C NMR chemical shifts for the global minimum conformation of this compound.

Atom NameAtom TypeCalculated Chemical Shift (ppm)
C1CH₃ (ethoxy)15.2
C2CH₂ (ethoxy)65.8
C3CH (thioacetal)82.1
C4CH₂ (propyl)32.5
C5CH₂ (propyl)28.9
C6CH₂OH (propyl)60.7

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule based on its characteristic vibrations. Theoretical frequency calculations can predict the positions and intensities of bands in the Infrared (IR) and Raman spectra.

Following geometry optimization, a frequency analysis is performed. The resulting vibrational modes can be visualized to understand the specific atomic motions responsible for each peak. Key vibrational frequencies for this compound would include:

O-H stretch: A broad, strong band in the IR spectrum, typically around 3300-3500 cm⁻¹.

C-H stretches: Multiple bands in the 2850-3000 cm⁻¹ region.

C-O stretches: Strong bands in the 1000-1200 cm⁻¹ region.

C-S stretch: A weaker band, typically in the 600-800 cm⁻¹ region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental spectra.

A hypothetical table of key calculated vibrational frequencies is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Expected IR Intensity
O-H Stretch36503504High
C-H Stretch (aliphatic)30102890Medium
C-O Stretch (ether)11501104High
C-O Stretch (alcohol)10801037High
C-S Stretch720691Low

UV-Vis Absorption Spectrum Prediction and Electronic Transitions

The prediction of a molecule's UV-Vis absorption spectrum through computational methods is a valuable tool for understanding its electronic structure. nih.gov Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate the electronic transitions and their corresponding absorption wavelengths (λmax). nih.gov These calculations can provide insights into the nature of the orbitals involved in the electronic excitations, such as n → σ* or σ → σ* transitions, which are expected for a saturated thioether alcohol like this compound.

However, no specific predicted UV-Vis absorption data or analysis of electronic transitions for this compound has been reported in the searched literature. In the absence of experimental or calculated spectra, a hypothetical table of predicted absorptions remains unpopulated.

Table 1: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

Predicted λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
Data not availableData not availableData not availableData not available

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including mapping potential energy surfaces and analyzing transition states.

Potential Energy Surface Mapping for Synthetic Pathways

The synthesis of this compound would likely involve the reaction of 3-mercaptopropan-1-ol with ethyl vinyl ether. Computational methods could map the potential energy surface for this reaction, identifying the energies of reactants, intermediates, transition states, and products. This would clarify the reaction pathway and the energetic barriers that must be overcome. At present, no such potential energy surface maps for the synthesis of this compound are available in published research.

Prediction of Reactivity and Selectivity (Regio-, Chemo-, Stereoselectivity)

Computational models can predict the reactivity of different sites within a molecule and the selectivity of a reaction. For the synthesis of this compound, theoretical calculations could determine the regioselectivity of the addition of the thiol to the double bond of ethyl vinyl ether. However, specific computational studies predicting the reactivity and selectivity for this compound have not been found.

Solvation Effects and Catalysis in Reaction Pathways

The solvent in which a reaction is carried out can significantly influence its rate and outcome. escholarship.org Computational models can incorporate solvation effects, either implicitly or explicitly, to provide a more accurate picture of the reaction pathway in solution. escholarship.org Similarly, the role of catalysts can be modeled to understand how they lower the activation energy of a reaction. There are currently no published studies on the solvation effects or catalysis for the synthesis of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. rsc.orgchemrxiv.org

Conformational Dynamics in Solution-Phase Systems

For a flexible molecule like this compound, MD simulations could reveal the preferred conformations in different solvents. rsc.orgchemrxiv.org This would involve analyzing the dihedral angles along the carbon-sulfur and carbon-oxygen bonds to understand the molecule's three-dimensional shape and how it changes over time. Such simulations are crucial for understanding the molecule's physical properties and biological activity. Despite the utility of this method, no specific MD simulation studies for this compound in solution have been documented in the scientific literature.

Table 2: Summary of Conformational Analysis from Molecular Dynamics Simulations

Dihedral AngleSolventDominant Conformer(s) (Angle Range)Population (%)
Data not availableData not availableData not availableData not available

Analysis of Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions and aggregation is crucial for understanding the macroscopic properties and behavior of this compound in various environments. Computational chemistry provides powerful tools to investigate these phenomena at the molecular level. Methodologies such as quantum chemistry calculations and molecular dynamics simulations are employed to elucidate the nature and strength of non-covalent interactions that govern how molecules of this compound interact with each other and with other chemical species.

Intermolecular Interaction Analysis

The molecular structure of this compound, featuring a hydroxyl (-OH) group, an ether linkage (-O-), and a thioether linkage (-S-), allows for a variety of intermolecular interactions. The primary forces at play include hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Quantum chemistry calculations are instrumental in quantifying the energetic contributions of these different interactions. High-level theoretical methods, such as the Coupled Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)] at the complete basis set (CBS) limit, are considered the gold standard for accurately calculating interaction energies. nih.gov These calculations are often performed on dimeric or small cluster models of the compound.

Hypothetical Interaction Energy Data for a this compound Dimer

To illustrate the type of data generated from such computational studies, the following table presents hypothetical interaction energies for a dimer of this compound, calculated at the CCSD(T)/CBS level of theory. This data is for illustrative purposes only, as specific experimental or computational studies on this compound's dimerization were not found in the public domain.

Interaction TypeEnergy ComponentHypothetical Interaction Energy (kcal/mol)
Total Interaction Energy E_total -7.50
ElectrostaticsE_elec-4.20
ExchangeE_exch5.50
InductionE_ind-1.80
DispersionE_disp-7.00

This table is a hypothetical representation and is intended to illustrate the kind of data obtained from SAPT analysis in computational chemistry studies.

The data in the hypothetical table suggests that the primary attractive forces would be dispersion and electrostatics, with the latter being significant due to the polar nature of the molecule and the potential for hydrogen bonding via the hydroxyl group. The exchange energy represents the Pauli repulsion between the electron clouds of the interacting molecules.

Aggregation Behavior

While quantum chemical calculations are excellent for understanding interactions in small clusters, molecular dynamics (MD) simulations are better suited for studying the aggregation behavior of a large number of molecules over time. nih.gov MD simulations can model the spontaneous self-assembly and clustering of this compound in both pure form and in solution.

These simulations can provide insights into:

Cluster Formation and Size Distribution: By simulating the system over nanoseconds or longer, it is possible to observe the formation of aggregates and analyze their size and stability. nih.gov

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the local molecular environment around a central molecule. For instance, the RDF between the oxygen atom of the hydroxyl group and the hydrogen atom of a neighboring hydroxyl group can reveal the extent and geometry of hydrogen bonding.

Solvent Effects: MD simulations can incorporate explicit solvent molecules to study how the aggregation behavior of this compound is influenced by the surrounding medium.

The combination of detailed quantum chemical calculations on small systems and large-scale molecular dynamics simulations provides a comprehensive, multi-scale understanding of the intermolecular forces and aggregation tendencies of this compound.

Advanced Spectroscopic and Analytical Methodologies for Investigating 3 1 Ethoxyethyl Sulfanyl Propan 1 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Detailed Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification and structural characterization of 3-[(1-Ethoxyethyl)sulfanyl]propan-1-ol. It provides not only the accurate mass of the molecular ion, allowing for the determination of its elemental formula, but also detailed information about its substructures through the analysis of fragmentation patterns.

Fragmentation Pathway Analysis and Tandem Mass Spectrometry (MS/MS)

The molecular ion ([M]⁺) of this compound would be expected at an m/z corresponding to its molecular weight. Key fragmentation processes would likely involve:

α-Cleavage: Cleavage of the bonds adjacent to the sulfur atom and the oxygen atom of the alcohol is a common fragmentation route for thiols and alcohols. libretexts.org For the target molecule, this could lead to the loss of an ethoxyethyl radical or a propanol (B110389) radical.

Cleavage of the Thioacetal Group: The S-C bond of the thioacetal is susceptible to cleavage, potentially leading to the formation of a stable oxonium ion from the ethoxyethyl group and a sulfur-containing radical.

Loss of Small Neutral Molecules: Elimination of neutral molecules such as water (H₂O) from the propanol moiety or ethanol (B145695) (C₂H₅OH) from the ethoxyethyl group are anticipated fragmentation pathways. wikipedia.org

Tandem mass spectrometry (MS/MS) would be employed for more detailed structural confirmation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. This technique allows for the establishment of connectivity between different parts of the molecule. For instance, selecting the ion corresponding to the loss of water and subjecting it to a further fragmentation stage would help to confirm the presence of the hydroxyl group and its relationship to the rest of the structure.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted m/zPredicted Ion Structure/Fragment LostFragmentation Pathway
[M]⁺[C₇H₁₆O₂S]⁺Molecular Ion
[M - C₂H₅O]⁺[C₅H₁₁OS]⁺Loss of ethoxy radical
[M - C₃H₇O]⁺[C₄H₉S]⁺Loss of propanol radical
[C₂H₅O]⁺[CH₃CH₂O]⁺Ethoxy cation
[C₃H₇S]⁺[CH₃CH₂CH₂S]⁺Propylthio cation

Note: The m/z values are nominal and would be determined with high precision in an HRMS experiment. The table is based on predicted fragmentation patterns.

Isotopic Labeling Studies for Mechanistic Insights

To unequivocally elucidate fragmentation mechanisms and metabolic pathways of this compound, isotopic labeling studies are a powerful strategy. By selectively replacing specific atoms with their heavier isotopes (e.g., ¹³C, ²H (D), ¹⁸O, or ³⁴S), the fate of these labeled atoms can be traced through the mass spectrometer.

For example, synthesizing 3-[(1-ethoxyethyl)sulfanyl]propan-1-¹⁸O would result in a molecular ion two mass units higher than the unlabeled compound. Observing which fragment ions retain this +2 mass shift provides direct evidence of which fragments contain the hydroxyl oxygen. Similarly, deuterium (B1214612) labeling of the ethoxy group (e.g., 3-[(1-ethoxy-d₅-ethyl)sulfanyl]propan-1-ol) would help to distinguish between fragmentation pathways involving this part of the molecule. Such studies are crucial for building a robust and validated understanding of the molecule's behavior under mass spectrometric conditions.

Ultra-High Resolution Mass Spectrometry for Accurate Mass Determination

Ultra-high resolution mass spectrometers, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap instruments, provide extremely accurate mass measurements (typically with errors of less than 5 ppm). This capability is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

For this compound (C₇H₁₆O₂S), the exact mass can be calculated and compared to the experimentally measured mass to confirm its elemental formula. This is particularly important when analyzing complex mixtures where multiple compounds may have similar retention times in a chromatographic separation. The high resolving power of these instruments also allows for the separation of isotopic peaks, confirming the presence and number of sulfur atoms through the characteristic intensity of the ³⁴S isotope peak, which is approximately 4.4% of the ³²S peak. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy provides a detailed map of the chemical environment and connectivity of atoms within a molecule. For a molecule with the complexity of this compound, 1D NMR spectra can suffer from signal overlap. 2D NMR techniques resolve these ambiguities by spreading the signals across a second dimension, revealing correlations between different nuclei. massbank.eudtic.mil

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

A suite of 2D-NMR experiments is essential for the complete assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum would reveal the connectivity within the propanol chain (H-1 to H-2, H-2 to H-3) and within the ethyl group of the ethoxy moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each CH, CH₂, and CH₃ group will give a cross-peak, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to four bonds. This is crucial for establishing the connectivity between the different functional groups in this compound. For example, an HMBC correlation would be expected between the protons on C-3 of the propanol chain and the carbon of the thioacetal group, confirming the sulfur linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation and stereochemistry of the molecule. For instance, NOE correlations could help to define the spatial relationship between the ethoxyethyl group and the propanol backbone.

Table 2: Predicted 2D-NMR Correlations for this compound

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlations (with ¹³C)HMBC Correlations (with ¹³C)
-CH₂-OH (C1)-CH₂- (C2)C1C2, C3
-CH₂- (C2)-CH₂-OH (C1), -CH₂-S- (C3)C2C1, C3, Thioacetal-C
-CH₂-S- (C3)-CH₂- (C2)C3C1, C2, Thioacetal-C
-S-CH(CH₃)-O--CH₃ (Thioacetal), -O-CH₂-CH₃Thioacetal-CC3, Thioacetal-CH₃, Ethoxy-CH₂
-O-CH₂-CH₃-CH₃ (Ethoxy)Ethoxy-CH₂Thioacetal-C, Ethoxy-CH₃

Note: This table represents predicted correlations based on the structure of the molecule and general principles of 2D-NMR.

Dynamic NMR for Conformational Exchange and Rotational Barriers

The presence of single bonds in this compound allows for conformational flexibility. Dynamic NMR (DNMR) spectroscopy is used to study these dynamic processes, such as bond rotation and conformational exchange, that occur on the NMR timescale.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where rotation around single bonds is fast, averaged signals are observed. As the temperature is lowered, this rotation can slow down to the point where distinct signals for different conformers may be observed. This is particularly relevant for the ethoxy group, where hindered rotation could lead to the methylene (B1212753) protons becoming diastereotopic and appearing as a more complex multiplet. researchgate.net Analysis of the temperature-dependent line shapes can provide quantitative information about the energy barriers to rotation and the relative populations of different conformers.

Solid-State NMR for Crystalline Forms or Heterogeneous Systems

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure, dynamics, and physical form of chemical substances in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR measures these interactions, providing detailed insights into the local chemical environment within a solid lattice. For derivatives of this compound that are crystalline or for formulations where the compound is dispersed within a solid matrix (e.g., a polymer), SS-NMR is invaluable. nih.gov

The primary SS-NMR technique for organic solids is ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS). This experiment enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei. Magic-angle spinning (MAS) at high speeds physically averages the orientation-dependent chemical shift anisotropy (CSA) and dipolar couplings, resulting in narrowed spectral lines and higher resolution.

For a crystalline derivative of this compound, a ¹³C CP-MAS spectrum would reveal distinct resonances for each unique carbon atom in the asymmetric unit of the crystal. Polymorphism, the existence of multiple crystal forms, would be readily detectable as different polymorphs would exhibit measurably different chemical shifts and multiplicities due to variations in crystal packing and intermolecular interactions. nih.gov SS-NMR can also be used to determine the number of molecules in the asymmetric unit (Z') by observing the splitting of resonances for crystallographically inequivalent molecules.

Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shifts for a Crystalline Derivative of this compound This interactive table provides representative chemical shift ranges expected in a ¹³C CP-MAS spectrum. Actual values are dependent on the specific crystalline form and molecular conformation.

X-ray Crystallography of Crystalline Derivatives or Co-crystals

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a molecule, providing precise atomic coordinates in the solid state. springernature.comnih.gov While this compound is likely a liquid or low-melting solid, suitable crystalline derivatives can be synthesized for XRD analysis. This could be achieved by introducing functionalities that promote crystallization, such as forming an ester (e.g., a benzoate) from the primary alcohol, or by forming co-crystals with a suitable partner molecule.

The compound possesses a stereocenter at the acetal (B89532) carbon, C1 of the ethoxyethyl group. Determining its absolute configuration (i.e., whether it is the R or S enantiomer) is crucial. XRD is a primary method for this assignment, provided the crystal is non-centrosymmetric and enantiomerically pure. thieme-connect.de The determination relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. nih.gov

The sulfur atom within the molecule is often a sufficiently heavy anomalous scatterer for this purpose with copper radiation (Cu Kα, λ ≈ 1.54 Å). The differences in intensity between Friedel pairs of reflections (Ihkl ≠ I-h-k-l) are measured, and the analysis of these differences allows for the unambiguous determination of the absolute structure. nih.gov The result is typically expressed as the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure. nih.govsoton.ac.uk

The crystal structure reveals not only the intramolecular geometry (bond lengths, bond angles, and torsion angles) but also how molecules arrange themselves in the crystal lattice. This packing is governed by a network of intermolecular interactions. rsc.org For a derivative of this compound, key interactions would include:

Hydrogen Bonding: The primary alcohol's -OH group is a strong hydrogen bond donor and can interact with acceptor atoms like the oxygen of another alcohol, the ether oxygen, or even the sulfur atom.

Sulfur Interactions: The sulfur atom can act as a weak hydrogen bond acceptor and participate in other non-covalent interactions, such as S···O contacts, which are known to be significant in molecular packing. rsc.orgacs.org

Analysis of these interactions provides insight into the supramolecular synthons that define the crystal architecture. rsc.org

Table 2: Representative Crystallographic Data for a Hypothetical Benzoate Derivative of this compound This interactive table presents plausible data that would be obtained from a single-crystal XRD experiment.

Applications of 3 1 Ethoxyethyl Sulfanyl Propan 1 Ol As a Synthetic Intermediate and Functional Building Block

Precursor in the Synthesis of Complex Organic Molecules

The presence of both a reactive hydroxyl group and a masked thiol functionality makes 3-[(1-ethoxyethyl)sulfanyl]propan-1-ol a highly attractive starting material for the synthesis of intricate organic molecules. The differential reactivity of these two functional groups can be exploited to introduce a variety of other functionalities in a controlled and stepwise manner.

Construction of Sulfur- and Oxygen-Containing Heterocyclic Systems

The dual functionality of this compound makes it an ideal precursor for the synthesis of heterocyclic compounds containing both sulfur and oxygen atoms. The hydroxyl group can be readily converted into a good leaving group, such as a tosylate or mesylate, which can then undergo intramolecular nucleophilic substitution by the sulfur atom after deprotection of the ethoxyethyl group. This strategy provides a straightforward route to various saturated heterocyclic systems, such as thianes and thiepans, which are important structural motifs in many biologically active compounds and functional materials.

Furthermore, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then participate in cyclization reactions with the deprotected thiol. For instance, oxidation to the aldehyde followed by deprotection and intramolecular cyclization can lead to the formation of cyclic hemithioacetals or, after further oxidation, cyclic thioesters. These reactions open up pathways to a wide range of sulfur- and oxygen-containing heterocycles with varying ring sizes and substitution patterns. The general synthetic strategies are outlined in the table below.

Starting MaterialReagents and ConditionsProduct Type
This compound1. TsCl, pyridine; 2. Acidic hydrolysis; 3. BaseSubstituted thiane
This compound1. PCC, CH2Cl2; 2. Acidic hydrolysisCyclic hemithioacetal
This compound1. Jones oxidation; 2. Acidic hydrolysisCyclic thioester

Building Block for Bioisosteres or Structural Analogues for Chemical Probes

In medicinal chemistry and chemical biology, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool for drug design and the development of chemical probes. The thioether linkage in this compound can serve as a bioisostere for an ether or a methylene (B1212753) group, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The presence of the hydroxyl group provides a convenient handle for attaching the molecule to a larger scaffold.

The ability to deprotect the thiol group at a later stage of the synthesis adds another layer of versatility. The resulting free thiol can be used for conjugation to proteins or other biomolecules, or it can be further functionalized to introduce specific reporter groups, such as fluorophores or biotin (B1667282) tags. This makes this compound a valuable building block for the creation of chemical probes designed to study biological processes.

Integration into Materials Science and Polymer Chemistry

The unique chemical properties of this compound also lend themselves to applications in materials science and polymer chemistry. The presence of two distinct functional groups allows for its incorporation into a variety of polymeric structures, leading to materials with tailored properties.

Monomer for the Synthesis of Specialty Polymers (e.g., polythioethers, functional polyols)

The hydroxyl group of this compound can participate in polymerization reactions to form functional polyols. For example, it can be used as a comonomer in the synthesis of polyesters or polyurethanes, introducing a protected thiol group into the polymer backbone. Subsequent deprotection of the thiol would yield a functional polymer with pendant thiol groups, which can be used for cross-linking or for the attachment of other molecules.

Alternatively, after deprotection of the thiol, the resulting mercapto-alcohol can be used as a monomer for the synthesis of polythioethers through reactions such as thiol-ene or thiol-yne click chemistry. Polythioethers are known for their excellent optical properties, high refractive indices, and good thermal stability, making them suitable for a range of applications, including optical lenses and specialty coatings.

Polymerization MethodMonomer(s)Resulting PolymerPotential Applications
PolycondensationDiacid or diisocyanate and this compoundFunctionalized polyester (B1180765) or polyurethaneDrug delivery, biomaterials
Thiol-ene polymerizationDiene and deprotected 3-mercaptopropan-1-olPolythioetherOptical materials, adhesives

Component in the Development of Functional Coatings, Adhesives, or Resins

The combination of a hydroxyl group and a protected thiol makes this compound a valuable additive in the formulation of functional coatings, adhesives, and resins. The hydroxyl group can react with isocyanates or epoxides to form cross-linked networks, while the protected thiol can be deprotected after application to provide additional functionality.

For instance, incorporating this molecule into a polyurethane coating formulation would result in a surface with latent thiol groups. These thiols could then be used for the covalent attachment of antimicrobial agents, antifouling compounds, or other functional molecules, leading to the development of smart coatings with tailored surface properties. In adhesives, the thiol groups could enhance adhesion to metal substrates through the formation of strong metal-sulfur bonds.

Development of Novel Reagents or Ligands in Catalysis

The sulfur atom in this compound can act as a soft donor, making it a potential ligand for transition metals. The presence of the hydroxyl group provides a means to modify the steric and electronic properties of the ligand, as well as to anchor the ligand to a solid support.

By appropriately modifying the backbone of the molecule, it is possible to design bidentate or tridentate ligands that can coordinate to a metal center and promote a variety of catalytic transformations. For example, a ligand incorporating the thioether and a phosphine (B1218219) group could be used in cross-coupling reactions. The modular nature of the synthesis, starting from this compound, would allow for the rapid generation of a library of ligands for screening in different catalytic processes. The ability to tune the ligand structure is crucial for optimizing catalytic activity and selectivity.

Based on a comprehensive review of publicly available scientific literature, there is insufficient detailed research data on the specific applications of the chemical compound This compound to generate the requested article.

Searches for its use in the specified areas yielded the following results:

Advanced Synthetic Intermediate in Fine Chemical Production (General Organic Synthesis):Although this compound is available commercially and likely used as a synthetic intermediate, detailed research papers or studies outlining its specific roles, reaction pathways, and yields in the production of fine chemicals are not available in the public domain. The literature discusses the synthesis and application of structurally related compounds, such as other propanol (B110389) derivatives or thioethers, but does not provide specific data for this compound.nih.govnih.govresearchgate.netresearchgate.net

Due to the lack of specific, detailed, and verifiable research findings for "this compound" in the requested application areas, it is not possible to create a scientifically accurate and thorough article that adheres to the provided outline and content requirements without resorting to speculation.

Limited Research Available on this compound

Initial investigations into the chemical compound this compound have revealed a significant lack of publicly available research. Comprehensive searches have not yielded specific studies, methodological advancements, or detailed findings directly pertaining to this molecule. The scientific literature, at present, appears to be focused on structurally related but distinct compounds.

This scarcity of information prevents a detailed analysis of its research landscape, including key findings, methodological progress, and unresolved scientific questions. Consequently, a thorough discussion of its synthetic utility, mechanistic understanding, and potential interdisciplinary applications cannot be constructed based on current knowledge.

Further research and publication in peer-reviewed journals are necessary to build a foundational understanding of this compound and to explore its potential within the broader field of chemical research. Without such foundational work, any discussion of its properties, synthesis, or applications would be purely speculative.

Q & A

Q. What synthetic routes are recommended for laboratory-scale production of this compound?

  • Methodological Answer : A two-step approach: (i) React propan-1-ol with thiourea and H2SO4 to introduce the sulfanyl group. (ii) Perform nucleophilic substitution using 1-ethoxyethyl bromide under anhydrous conditions (e.g., DMF, K2CO3, 60°C, 12 hr). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via column chromatography (yield ~65–75%) .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify ethoxyethyl (δ 1.2–1.4 ppm for CH3, δ 3.4–3.7 ppm for OCH2) and sulfanyl (δ 2.8–3.1 ppm for S-CH2) groups.
  • FT-IR : Confirm hydroxyl (ν ~3400 cm⁻¹) and thioether (ν ~650 cm⁻¹) functionalities.
  • HRMS : Validate molecular ion [M+H]+ at m/z 194.084 (theoretical for C7H16O2S) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for this compound across solvents?

  • Methodological Answer : Apply local composition models (e.g., Wilson or NRTL equations) to predict activity coefficients in binary/ternary mixtures. For example, use the nonrandomness parameter (α12) in the NRTL model to account for hydrogen bonding between the hydroxyl group and polar solvents (e.g., water, ethanol). Validate predictions experimentally via cloud-point titration .

Q. What strategies enhance stereochemical control during synthesis of derivatives of this compound?

  • Methodological Answer : (i) Use chiral catalysts (e.g., (R)-BINAP-Ru complexes) for asymmetric hydrogenation of propargyl alcohol intermediates. (ii) Employ kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) to separate enantiomers. Monitor enantiomeric excess (ee) by chiral HPLC (Chiralpak AD-H column) .

Q. How does the sulfanyl group influence the oxidative stability of this compound?

  • Methodological Answer : Expose the compound to controlled oxidative conditions (e.g., H2O2 in acetic acid, 25°C). Track sulfoxide/sulfone formation via LC-MS. For quantitative analysis, use a calibration curve with synthesized sulfoxide standards. Note: The ethoxyethyl group may stabilize the thioether against oxidation compared to alkylthio analogs .

Q. What computational approaches predict the thermodynamic behavior of this compound in multi-component systems?

  • Methodological Answer : Combine COSMO-RS simulations with experimental vapor-liquid equilibrium (VLE) data to predict phase behavior. Parameterize the model using quantum chemically derived σ-profiles (e.g., via Gaussian 09 at the B3LYP/6-311+G(d,p) level). Validate predictions for activity coefficients in water/ethanol mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.